2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic compound with a pyrimidoindole scaffold. It has a molecular formula of C24H19N3OS and a molecular weight of 397.5. This compound is notable for its complex structure, which includes a pyrimidoindole core, a phenyl group, and a methylsulfanyl group attached to a methylphenyl moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
The interaction could involve binding to the active site of the protein, thereby inhibiting its function and leading to the desired therapeutic effect .
Biochemical Pathways
By inhibiting FtsZ, it could prevent the formation of the Z-ring, an essential step in bacterial cytokinesis .
Pharmacokinetics
Its predicted density is 132±01 g/cm3 , and its predicted boiling point is 598.0±60.0 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
If it indeed targets ftsz, its action could result in the inhibition of bacterial cell division, leading to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific steps and conditions for synthesizing this compound may vary, but generally include:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole scaffold.
Introduction of the phenyl group: This is typically achieved through a palladium-catalyzed cross-coupling reaction.
Attachment of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a variety of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful building block for designing new materials and catalysts.
Biology: The compound’s biological activity is of interest for studying cellular processes and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical pathways.
Medicine: Due to its potential pharmacological properties, the compound is studied for its therapeutic applications. It may exhibit antiviral, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials, coatings, and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one include other pyrimidoindole derivatives and compounds with similar functional groups:
3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one: This compound has a similar pyrimidoindole core but differs in the position and nature of the substituents.
This compound: This compound has a similar structure but may have different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-16-8-7-9-17(14-16)15-29-24-26-21-19-12-5-6-13-20(19)25-22(21)23(28)27(24)18-10-3-2-4-11-18/h2-14,25H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQSYQHFLGIWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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